3-(L-Menthoxy)-2-methylpropane-1,2-diol
3-(L-Menthoxy)-2-methylpropane-1,2-diol
3-(L-Menthoxy)-2-methylpropane-1, 2-diol belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 3-(L-Menthoxy)-2-methylpropane-1, 2-diol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-(L-menthoxy)-2-methylpropane-1, 2-diol is primarily located in the membrane (predicted from logP) and cytoplasm. 3-(L-Menthoxy)-2-methylpropane-1, 2-diol has a cool and minty taste.
Brand Name:
Vulcanchem
CAS No.:
195863-84-4
VCID:
VC21268806
InChI:
InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3
SMILES:
CC1CCC(C(C1)OCC(C)(CO)O)C(C)C
Molecular Formula:
C14H28O3
Molecular Weight:
244.37 g/mol
3-(L-Menthoxy)-2-methylpropane-1,2-diol
CAS No.: 195863-84-4
Cat. No.: VC21268806
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(L-Menthoxy)-2-methylpropane-1, 2-diol belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 3-(L-Menthoxy)-2-methylpropane-1, 2-diol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-(L-menthoxy)-2-methylpropane-1, 2-diol is primarily located in the membrane (predicted from logP) and cytoplasm. 3-(L-Menthoxy)-2-methylpropane-1, 2-diol has a cool and minty taste. |
|---|---|
| CAS No. | 195863-84-4 |
| Molecular Formula | C14H28O3 |
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | 2-methyl-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropane-1,2-diol |
| Standard InChI | InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3 |
| Standard InChI Key | XCNCWOPROFTLGU-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OCC(C)(CO)O)C(C)C |
| SMILES | CC1CCC(C(C1)OCC(C)(CO)O)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)OCC(C)(CO)O)C(C)C |
| Boiling Point | 124.00 °C. @ 0.40 mm Hg |
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